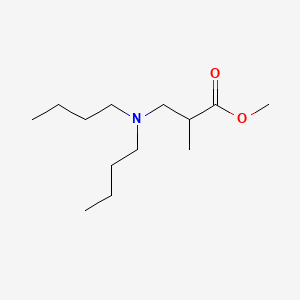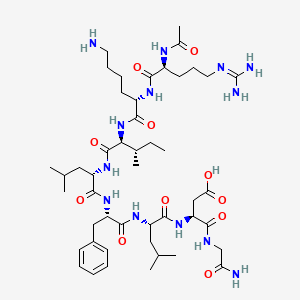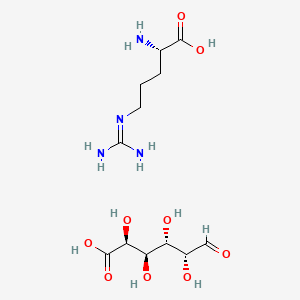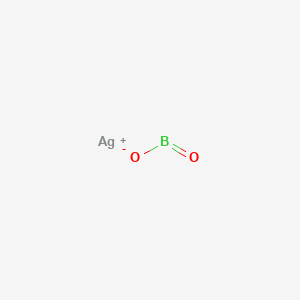
3,4-Dibromohexahydrophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromohexahydrophthalic acid: is an organic compound with the molecular formula C8H10Br2O4 It is a derivative of hexahydrophthalic acid, where two bromine atoms are substituted at the 3 and 4 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromohexahydrophthalic acid typically involves the bromination of hexahydrophthalic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a low range to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromohexahydrophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form hexahydrophthalic acid or other derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiourea for thiol substitution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include 3,4-dihydroxyhexahydrophthalic acid, 3,4-diaminohexahydrophthalic acid, and 3,4-dithihexahydrophthalic acid.
Reduction Reactions: Products include hexahydrophthalic acid and its derivatives.
Oxidation Reactions: Products include more oxidized forms of the original compound.
Scientific Research Applications
Chemistry: 3,4-Dibromohexahydrophthalic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used to investigate the interactions of brominated compounds with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound can be used in the development of pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a flame retardant due to the presence of bromine atoms.
Mechanism of Action
The mechanism of action of 3,4-Dibromohexahydrophthalic acid involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can affect enzyme activity, protein-protein interactions, and other cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dichlorohexahydrophthalic acid: Similar structure but with chlorine atoms instead of bromine.
3,4-Difluorohexahydrophthalic acid: Similar structure but with fluorine atoms instead of bromine.
3,4-Diiodohexahydrophthalic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 3,4-Dibromohexahydrophthalic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with biological molecules. The bromine atoms also contribute to the compound’s flame-retardant properties, making it valuable in industrial applications.
Properties
CAS No. |
48140-98-3 |
|---|---|
Molecular Formula |
C8H10Br2O4 |
Molecular Weight |
329.97 g/mol |
IUPAC Name |
3,4-dibromocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10Br2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h3-6H,1-2H2,(H,11,12)(H,13,14) |
InChI Key |
DIPJGMPDQLOXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1C(=O)O)C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


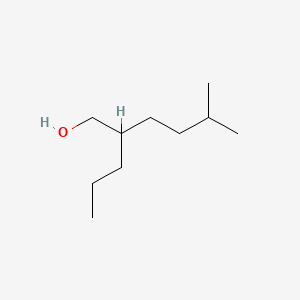
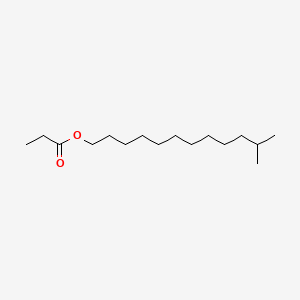
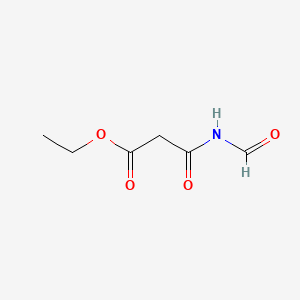
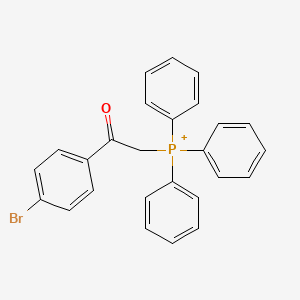
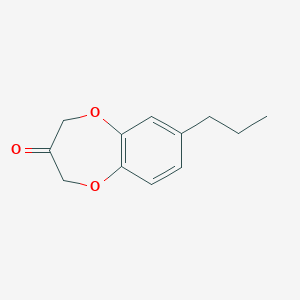
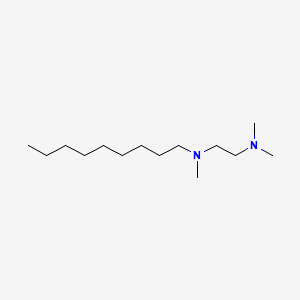
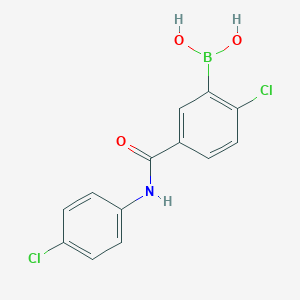
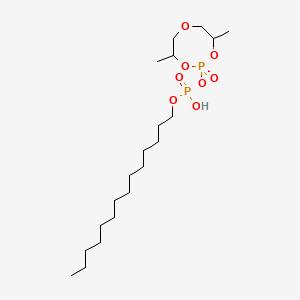
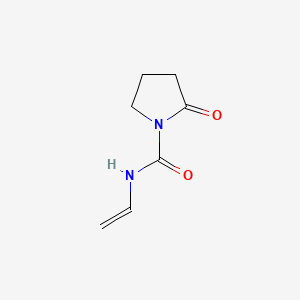
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
